Azetidin-3-one
Overview
Description
Azetidin-3-one is a four-membered cyclic lactam, also known as a beta-lactam, which is recognized for its utility as a building block in the synthesis of a wide array of organic molecules. The strain energy associated with its structure, along with its versatility as an intermediate, makes it a valuable synthon for creating compounds that are biologically significant, even those that do not contain the beta-lactam ring itself .
Synthesis Analysis
The synthesis of azetidin-3-one derivatives and related structures has been explored through various methods. For instance, the reduction of 4-(haloalkyl)azetidin-2-ones with LiAlH4 has been shown to be a powerful method for creating stereodefined aziridines and azetidines . Additionally, the use of calcium(II)-catalyzed Friedel-Crafts reactions and iron-catalyzed thiol alkylations has been employed to synthesize 3,3-diarylazetidines and 3-aryl-3-sulfanyl azetidines, respectively, demonstrating the versatility of azetidin-3-ones in organic synthesis . Furthermore, the transformation of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones into various trifluoromethyl-containing compounds highlights the potential of azetidin-3-ones as building blocks for diverse chemical structures .
Molecular Structure Analysis
The molecular structure of azetidin-3-ones is characterized by the presence of a strained four-membered lactam ring. This strain is a key factor in the reactivity of these compounds, as it can be exploited in various chemical transformations to create new bonds and molecular frameworks. The presence of substituents on the azetidin-3-one ring can significantly influence the reactivity and the outcome of the synthesis, as seen in the preparation of 3-alkylidene/alkylazetidin-2-ones from azetidin-2,3-diones .
Chemical Reactions Analysis
Azetidin-3-ones undergo a variety of chemical reactions, which can be manipulated to synthesize a wide range of derivatives. For example, the iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones showcases the ability to introduce heterocyclic substituents onto the azetidin-3-one framework . Additionally, the reactions of azetidin-3-ones derived from amino acids with nucleophiles result in the formation of amino-alcohol and amino-acid derivatives, further demonstrating the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidin-3-ones are influenced by their strained ring structure and the nature of their substituents. These properties are crucial in determining their reactivity and suitability as intermediates in the synthesis of target molecules. For instance, the synthesis and evaluation of N/C-4 substituted azetidin-2-ones as antimicrobial agents highlight the importance of structural features in biological activity . Moreover, the inhibitory activities of 3-(2-oxopropylidene)azetidin-2-one derivatives against platelet aggregation indicate the potential medicinal applications of these compounds .
Scientific Research Applications
Azetidines, including Azetidin-3-one, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
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Organic Synthesis and Medicinal Chemistry
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Synthesis of New Heterocyclic Amino Acid Derivatives
- Azetidin-3-one is used in the synthesis of new heterocyclic amino acid derivatives .
- The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
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Synthesis and Reactivity of Azetidines
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Polymerization
- Azetidin-3-one can be used in the polymerization of ring-strained nitrogen-containing monomers .
- Despite the difficulties associated with controlling the polymerization, the resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
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Production of Azetidine
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Gold-Catalyzed Intermolecular Oxidation of Alkynes
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Synthesis of New Heterocyclic Amino Acid Derivatives
- Azetidin-3-one is used in the synthesis of new heterocyclic amino acid derivatives .
- The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
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Diastereoselective Synthesis of 2,3-Disubstituted 1-Arylazetidines
Safety And Hazards
Future Directions
properties
IUPAC Name |
azetidin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c5-3-1-4-2-3/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRVSYXHPUYSGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363971 | |
Record name | Azetidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-one | |
CAS RN |
54044-11-0 | |
Record name | Azetidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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